molecular formula C23H18N4O3 B2763986 3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-69-4

3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2763986
CAS No.: 899997-69-4
M. Wt: 398.422
InChI Key: YMOIFLCNACLQNS-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazolo[2,3-f]purines, which are characterized by a fused ring system incorporating both purine and oxazole moieties. The presence of cinnamyl and phenyl groups further enhances its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the oxazole ring. The cinnamyl and phenyl groups are then added through various substitution reactions.

    Purine Core Synthesis: The purine core can be synthesized from readily available starting materials such as guanine or adenine derivatives. These compounds undergo cyclization reactions to form the purine ring system.

    Oxazole Ring Formation: The oxazole ring is introduced via cyclization reactions involving appropriate precursors such as amino alcohols or carboxylic acids.

    Substitution Reactions: The cinnamyl and phenyl groups are introduced through nucleophilic substitution reactions, often using reagents like cinnamyl chloride and phenyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Cinnamyl chloride, phenyl bromide, sodium hydride, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

3-cinnamyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Oxazolo[2,3-f]purines: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Cinnamyl Derivatives: Compounds with cinnamyl groups that exhibit similar reactivity and biological activities.

    Phenyl-substituted Purines: These compounds have phenyl groups attached to the purine ring, influencing their chemical and biological properties.

Properties

IUPAC Name

4-methyl-7-phenyl-2-[(E)-3-phenylprop-2-enyl]purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c1-25-20-19(27-15-18(30-22(27)24-20)17-12-6-3-7-13-17)21(28)26(23(25)29)14-8-11-16-9-4-2-5-10-16/h2-13,15H,14H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOIFLCNACLQNS-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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